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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-4-methylbenzonitrile (CoHoNO, Molecular Weight: 147.17 g/mol ) is
an aromatic organic compound featuring methoxy, methyl, and nitrile functional groups. A
thorough spectroscopic characterization is fundamental for its identification, purity assessment,
and quality control in research and development settings. This guide provides a comprehensive
overview of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Due to the limited availability of public experimental
spectra, this document combines predicted data based on established spectroscopic principles
with generalized, standard experimental protocols.

Predicted Spectroscopic Data

The following data represents predicted values for 2-Methoxy-4-methylbenzonitrile. These
predictions are derived from computational models and analysis of structurally analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.45 d, J=8.0 Hz 1H H-6 (Aromatic)
~6.80 d, J=8.0 Hz 1H H-5 (Aromatic)
~6.75 s 1H H-3 (Aromatic)
~3.90 S 3H -OCHs (Methoxy)
~2.40 s 3H -CHs (Methyl)

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls, 100 MHz)

Chemical Shift (ppm) Assignment

~ 162 C-2 (C-0)

~ 145 C-4 (C-CHs)
~134 C-6 (CH)

~118 C-5 (CH)

~ 117 -C=N (Nitrile)
~112 C-3 (CH)

~ 100 C-1 (C-CN)

~ 56 -OCHs (Methoxy)
~ 22 -CHs (Methyl)

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
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Wavenumber (cm~?) Intensity Assignment
) C-H Stretch (Aromatic &
~ 3050 - 2950 Medium _ _
Aliphatic)
~ 2230 - 2215 Strong C=N Stretch (Nitrile)
~ 1610, 1500 Medium C=C Stretch (Aromatic Ring)
Aryl C-O Stretch (Asymmetric,
~ 1250 Strong
Methoxy)
_ Aryl C-O Stretch (Symmetric,
~ 1030 Medium

Methoxy)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment
147 High [M]* (Molecular lon)
132 High [M - CHs]*
104 Medium [M - CHs - COJ*

_ [M - CHsCO - HCN]* or [M -
90 Medium

CsHsO]*

77 Medium [CeHs]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 2-Methoxy-4-methylbenzonitrile in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) within a 5 mm
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NMR tube.[1]

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key
parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans to
achieve a high signal-to-noise ratio, and the use of an internal standard like tetramethylsilane
(TMS) for calibration.[1]

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-
decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A
significantly larger number of scans is required compared to *H NMR due to the low natural
abundance of the 13C isotope.[1]

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most common. A small amount of the dry, solid sample is placed directly onto the diamond
crystal of the ATR accessory.[1] Alternatively, a Nujol mull can be prepared by grinding the
solid with mineral oil to form a paste, which is then placed between salt plates (e.g., KBr,
NacCl).[2]

o Data Acquisition: Record a background spectrum of the empty, clean ATR crystal or salt
plates.[1] Subsequently, record the sample spectrum over a range of 4000 to 400 cm~1.[1]
The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile
organic solvent like methanol or acetonitrile.[1] For direct infusion, the solution is loaded into
a syringe. For LC-MS, the sample is placed in an autosampler vial.

o Data Acquisition: Introduce the sample into the mass spectrometer. For this type of small
molecule, Electron lonization (EI) is a common technique that provides detailed
fragmentation patterns.[3] Electrospray lonization (ESI) is another option, particularly for LC-
MS, which typically yields the protonated molecular ion [M+H]*.[1] The spectrum is acquired
over a suitable mass-to-charge (m/z) range, such as 50-500 amu.
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Visualization

The following diagrams illustrate the general workflow for characterizing a chemical compound
using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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